Cas no 66134-57-4 (3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone)

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone 化学的及び物理的性質
名前と識別子
-
- 3-Acetyl-1-ethyl-2-hydroxy-4(1H)-quinolinone
- 3-ACETYL-1-ETHYL-4-HYDROXY-2(1H)-QUINOLINONE
- 1-(1-dimethylaminomethyl-indolizin-3-yl)-ethanone
- 1-[1-(dimethylaminomethyl)indolizin-3-yl]ethanone
- 1-{1-[(dimethylamino)methyl]indolizin-3-yl}ethanone
- 3-Acetyl-1-dimethylaminomethyl-indolizin
- 3-acetyl-1-ethyl-4-hydroxy-1H-quinolin-2-one
- 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
- AC1L65G6
- AC1Q5DBT
- AG-J-39535
- AR-1B9658
- CTK5B9185
- NSC46949
- SR-01000308919
- AKOS000267082
- CHEMBL1599501
- 3-acetyl-1-ethyl-4-hydroxy-2(1h)-quinolinone, AldrichCPR
- SR-01000308919-1
- CS-0454637
- SMR000336844
- 3-ACETYL-1-ETHYL-4-HYDROXYQUINOLIN-2-ONE
- MFCD00226605
- HMS2735N15
- 10X-0920
- 3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one
- 66134-57-4
- MLS000763496
- 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
-
- インチ: InChI=1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3
- InChIKey: MAXQRHZHOYEQQM-UHFFFAOYSA-N
- ほほえんだ: CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O
計算された属性
- せいみつぶんしりょう: 231.08959
- どういたいしつりょう: 231.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 57.61
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR32147-1g |
3-Acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | 95% | 1g |
£602.00 | 2025-02-20 | |
TRC | A165965-100mg |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone |
66134-57-4 | 100mg |
$ 250.00 | 2022-06-08 | ||
OTAVAchemicals | 11639034-250MG |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | 95% | 250MG |
$201 | 2023-07-06 | |
A2B Chem LLC | AI72354-1mg |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | >95% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI72354-5mg |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | >95% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525304-2g |
3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one |
66134-57-4 | 98% | 2g |
¥8407.00 | 2024-05-04 | |
A2B Chem LLC | AI72354-10g |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | >95% | 10g |
$4960.00 | 2024-04-19 | |
A2B Chem LLC | AI72354-5g |
3-acetyl-1-ethyl-4-hydroxy-1,2-dihydroquinolin-2-one |
66134-57-4 | >95% | 5g |
$2713.00 | 2024-04-19 | |
TRC | A165965-10mg |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone |
66134-57-4 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A165965-50mg |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone |
66134-57-4 | 50mg |
$ 160.00 | 2022-06-08 |
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinoneに関する追加情報
Recent Advances in the Study of 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone (CAS: 66134-57-4)
3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone (CAS: 66134-57-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic molecule, belonging to the quinolinone class, has demonstrated promising biological activities that warrant further investigation. Recent studies have focused on its synthetic pathways, structural modifications, and potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial therapies.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action as a potential anti-inflammatory agent. Researchers employed molecular docking simulations and in vitro assays to demonstrate its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 of 3.2 μM, while showing minimal activity against COX-1 (IC50 > 100 μM). This selectivity profile suggests potential for development as a novel non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects compared to current therapies.
In the field of antimicrobial research, a team from the University of Tokyo recently reported (Bioorganic & Medicinal Chemistry Letters, 2024) that structural derivatives of 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The lead compound in this series showed a minimum inhibitory concentration (MIC) of 2 μg/mL against clinically isolated MRSA, comparable to vancomycin. Importantly, these compounds maintained activity against vancomycin-resistant strains, highlighting their potential as next-generation antibiotics.
The synthetic chemistry of this compound has also seen significant advancements. A novel, high-yield (87%) synthetic route was developed by researchers at ETH Zurich (Angewandte Chemie, 2023), featuring a one-pot cascade reaction that significantly reduces production costs and improves scalability. This methodological breakthrough could facilitate further pharmacological evaluation and potential commercialization of derivatives.
Recent pharmacokinetic studies (Xenobiotica, 2024) have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The molecule demonstrates good oral bioavailability (68% in rat models) and favorable tissue distribution, with particularly high concentrations achieved in inflamed tissues. These properties, combined with its established safety profile in acute toxicity studies (LD50 > 2000 mg/kg in mice), position it as an attractive candidate for further drug development.
Looking forward, several pharmaceutical companies have initiated preclinical development programs based on 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone scaffolds. The compound's versatility as a pharmacophore allows for diverse structural modifications, enabling the development of targeted therapies for various indications. Current research efforts are particularly focused on optimizing its physicochemical properties to improve blood-brain barrier penetration for potential CNS applications.
In conclusion, 3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone represents a promising chemical entity with multiple therapeutic applications. The recent surge in research activity surrounding this compound underscores its potential to address unmet medical needs in inflammation, infection, and possibly other disease areas. Continued investigation into its structure-activity relationships and mechanism of action will likely yield important insights for drug discovery in the coming years.
66134-57-4 (3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone) 関連製品
- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)
- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)
- 1804204-04-3(Ethyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)
- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)
- 2006569-57-7(tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)
- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)
- 864928-02-9(6-acetyl-2-4-(dimethylamino)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 64701-11-7(Norethindrone b-D-Glucuronide)
- 2034488-99-6(1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone)
- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)
